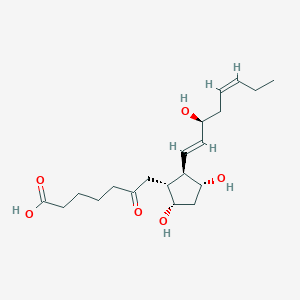

D17, 6-keto Prostaglandin F1a

Descripción general

Descripción

6-keto-Prostaglandin F1a is the physiologically active and stable metabolite of prostacyclin . It is found in nearly all mammalian tissue and is a powerful vasodilator that inhibits platelet aggregation . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a .

Synthesis Analysis

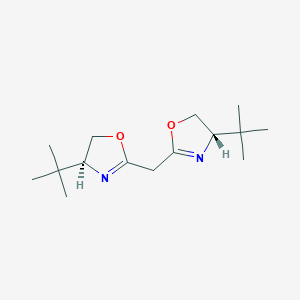

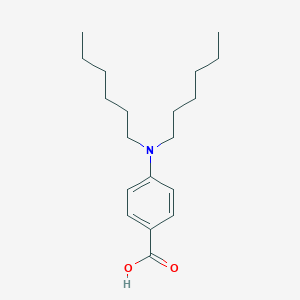

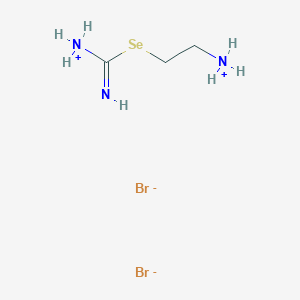

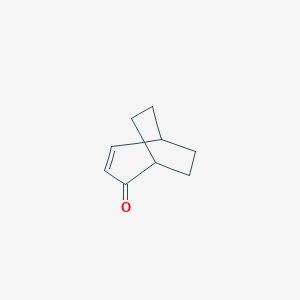

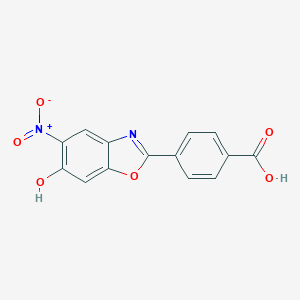

Δ17-6-keto Prostaglandin F1α is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues such as seminal vesicles, lung, Polymorphonuclear leukocytes, and ocular tissues . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .Molecular Structure Analysis

The molecular formula of Δ17-6-keto Prostaglandin F1α is C20H32O6 . Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions .Chemical Reactions Analysis

An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .Physical And Chemical Properties Analysis

The formal name of Δ17-6-keto Prostaglandin F1α is 6-oxo-9α,11α,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid .Aplicaciones Científicas De Investigación

Application in Rheumatoid Arthritis Research

Specific Scientific Field

Rheumatology

Summary of the Application

D17, 6-keto Prostaglandin F1a is used in the study of disease-modifying antirheumatic drugs (DMARDs) for treating rheumatoid arthritis (RA). The compound is part of the prostanoids group, which are potent lipid mediators implicated in RA progression .

Methods of Application

In a study involving 152 Swedish female patients with early RA, urine samples were collected before the start of treatment and at 24 weeks post-treatment. These samples were analyzed for various prostanoids, including D17, 6-keto Prostaglandin F1a .

Results or Outcomes

The study found that patients receiving certain treatments exhibited significant elevations in urinary prostanoid levels after 24 weeks of treatment. However, these levels did not correlate with baseline clinical disease activity index (CDAI) levels, nor with changes in CDAI from baseline to week 24 .

Application in Cardiovascular Research

Specific Scientific Field

Cardiovascular Medicine

Summary of the Application

D17, 6-keto Prostaglandin F1a is a breakdown product of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is a powerful physiologically active platelet anti-aggregating agent and vasodilator used clinically as an anticoagulant .

Methods of Application

D17, 6-keto Prostaglandin F1a is produced by non-enzymatic hydrolysis of prostacyclin in plasma with a half-life of 3 minutes. Measurements of this breakdown product serve as an indicator of in vivo and in vitro formation of prostacyclin .

Results or Outcomes

The compound is used as a marker for the formation of prostacyclin, a potent anti-aggregating agent and vasodilator. This has implications for the study and treatment of cardiovascular diseases .

Application in Oncology

Specific Scientific Field

Oncology

Summary of the Application

Elevated levels of D17, 6-keto Prostaglandin F1a have been found in patients with gynecological carcinomas .

Methods of Application

The compound’s levels can be measured in patients to potentially serve as a biomarker for certain types of cancer .

Results or Outcomes

While the compound’s levels have been found to be elevated in certain cancer patients, more research is needed to determine its potential as a diagnostic or prognostic marker .

Application in Septic Shock Research

Specific Scientific Field

Critical Care Medicine

Summary of the Application

A delayed increase of D17, 6-keto Prostaglandin F1a is detected in animals with septic shock . Septic shock is a severe and often fatal condition, characterized by low blood pressure and organ dysfunction due to infection.

Methods of Application

The compound’s levels can be measured in animal models of septic shock to study its role in the pathophysiology of the condition .

Results or Outcomes

While the compound’s levels have been found to be elevated in septic shock, more research is needed to understand its role and potential therapeutic implications .

Application in Hemorrhagic Fever Research

Specific Scientific Field

Infectious Disease Research

Summary of the Application

D17, 6-keto Prostaglandin F1a plasma levels may increase in patients with epidemic hemorrhagic fever . Hemorrhagic fevers are a group of illnesses caused by four families of viruses, including Ebola and Marburg viruses.

Methods of Application

The compound’s levels can be measured in patients to potentially serve as a biomarker for hemorrhagic fever .

Results or Outcomes

While the compound’s levels have been found to be elevated in certain patients with hemorrhagic fever, more research is needed to determine its potential as a diagnostic or prognostic marker .

Application in Genetic Engineering

Specific Scientific Field

Biotechnology

Summary of the Application

The newly identified Δ-17 desaturases, which include D17, 6-keto Prostaglandin F1a, could be used in genetic engineering of microbes and plants to produce ω-3 fatty acids, such as eicosapentanoic acid and docosahexanoic acid, at high levels .

Methods of Application

These Δ-17 desaturases could use fatty acids in both acyl-CoA and phospholipid fraction as substrates .

Results or Outcomes

The identification of these Δ-17 desaturases provides a set of powerful new tools for genetic engineering of microbes and plants to produce ω-3 fatty acids .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKNJQYMAGMXTR-CAPHXMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348010 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D17, 6-keto Prostaglandin F1a | |

CAS RN |

68324-95-8 | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(17)-6-Ketoprostaglandin F1alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

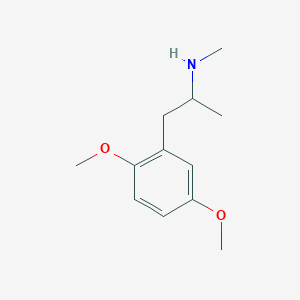

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

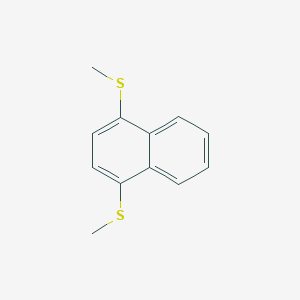

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)